molecular formula C6H4ClN3 B1281591 6-Chloro-1H-imidazo[4,5-b]pyridine CAS No. 21422-66-2

6-Chloro-1H-imidazo[4,5-b]pyridine

Cat. No. B1281591
CAS RN: 21422-66-2
M. Wt: 153.57 g/mol
InChI Key: ILPMNVPFPXMQAD-UHFFFAOYSA-N
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Description

“6-Chloro-1H-imidazo[4,5-b]pyridine” is a chemical compound with the molecular formula C6H4ClN3 . It belongs to the class of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The imidazopyridines are a group of compounds that contain an imidazole ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often starts with derivatives of 2,3-diaminopyridine, which are usually produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The cyclization to the imidazo[4,5-b]pyridine ring system can be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .


Molecular Structure Analysis

The molecular structure of 1H-imidazo[4,5-b]pyridine has been analyzed and compared to experimental results derived from X-ray diffraction (XRD), infrared (IR), and Raman studies .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-1H-imidazo[4,5-b]pyridine can be found in databases like PubChem .

Scientific Research Applications

Materials Science and Optoelectronics

Imidazo[4,5-b]pyridine derivatives, including 6-Chloro-1H-imidazo[4,5-b]pyridine, have shown great potential in materials science. They are used in the development of optoelectronic devices due to their luminescent properties, which are crucial for applications like sensors and emitters in confocal microscopy and imaging .

Pharmaceutical Field

These compounds are actively researched for their pharmacological potential. They have been employed in chemotherapeutic applications and are of interest due to their structural resemblance to purines, which play a crucial role in numerous disease conditions .

Antimicrobial Activity

6-Chloro-1H-imidazo[4,5-b]pyridine derivatives exhibit a range of biological activities including antimicrobial properties. They show high affinity to corticotropin-releasing factor and have anticancer, antiviral, antimitotic, and tuberculostatic actions depending on the substituents on the heterocycle .

c-Met Kinase Inhibition

This compound has been part of the discovery and optimization of novel c-Met kinase inhibitors, which are significant in cancer treatment strategies .

Synthetic Approaches

Research into synthetic methods for producing imidazo[4,5-b]pyridine derivatives is ongoing. The process often involves cyclization reactions and can lead to various derivatives with different biological activities .

Antimicrobial Features Exploration

The tautomeric form present in imidazo[4,5-b]pyridine skeletons adds diversity to this system and allows for modifications that can enhance antimicrobial features .

Mechanism of Action

Target of Action

6-Chloro-1H-imidazo[4,5-b]pyridine, also known as 6-CHLORO-3H-IMIDAZO[4,5-B]PYRIDINE, is a promising purine bioisostere . It has been found to be a potent inhibitor of Aurora kinases and FLT3 kinase . Aurora kinases play a key role in different stages of mitosis, while FLT3 kinase is involved in hematopoiesis and the development of acute myeloid leukemia .

Mode of Action

The compound interacts with its targets, Aurora kinases and FLT3 kinase, through the process of phosphorylation . This interaction results in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . The activation of NF-kappaB plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .

Biochemical Pathways

6-Chloro-1H-imidazo[4,5-b]pyridine influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The compound’s action on these pathways can lead to various downstream effects, including the regulation of immune response, cell proliferation, and apoptosis .

Pharmacokinetics

The compound displays high human liver microsomal stability . This property impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby affecting its bioavailability .

Result of Action

The molecular and cellular effects of 6-Chloro-1H-imidazo[4,5-b]pyridine’s action are diverse due to its influence on multiple targets and pathways. For instance, its inhibitory action on Aurora kinases and FLT3 kinase can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of 6-Chloro-1H-imidazo[4,5-b]pyridine can be influenced by various environmental factors. For example, the compound’s synthesis relied on Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds . This suggests that the compound’s synthesis and, consequently, its action can be influenced by the chemical environment .

properties

IUPAC Name

6-chloro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPMNVPFPXMQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501918
Record name 6-Chloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-imidazo[4,5-b]pyridine

CAS RN

21422-66-2
Record name 6-Chloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 6-Chloro-1H-imidazo[4,5-b]pyridine derivatives relate to their potential as anti-tuberculosis agents?

A1: Research indicates that 6-Chloro-1H-imidazo[4,5-b]pyridine derivatives show promise as potential inhibitors of Mycobacterium tuberculosis synthetase. [] This activity stems from the compound's structure, which allows it to interact with the enzyme's active site. While the exact mechanism is still under investigation, preliminary in silico studies comparing these derivatives to the known anti-tuberculosis drug Isoniazid revealed promising results. [] These studies suggest that specific structural modifications to the 6-Chloro-1H-imidazo[4,5-b]pyridine scaffold could enhance its inhibitory activity and improve its drug-like properties. []

Q2: Can you provide an example of how the 6-Chloro-1H-imidazo[4,5-b]pyridine scaffold has been modified to target specific kinases?

A2: Researchers successfully designed a series of 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine derivatives as potent inhibitors of anaplastic lymphoma kinase (ALK). [] They achieved this by leveraging the knowledge of key binding elements and lipophilic interactions within a 5-chloro-2,4-diaminopyrimidine pharmacophore. [] By incorporating these features into the 6-Chloro-1H-imidazo[4,5-b]pyridine scaffold and strategically modifying side chains, they developed inhibitors demonstrating significant activity in both enzymatic and cellular assays. [] This exemplifies how rational design and targeted modifications of the 6-Chloro-1H-imidazo[4,5-b]pyridine scaffold can lead to the discovery of potent and selective kinase inhibitors.

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